REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:17](OCC)=[O:18])([C:12](OCC)=[O:13])[CH2:11][CH:10]=[CH:9][CH2:8]1>O1CCCC1.O.[OH-].[Na+]>[C:7]1([CH2:17][OH:18])([CH2:12][OH:13])[CH2:11][CH:10]=[CH:9][CH2:8]1 |f:0.1.2.3.4.5,9.10|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
26 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 177.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |